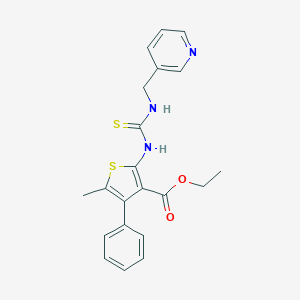![molecular formula C14H16N4O5S B275015 Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate, also known as EMT, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. EMT is a thieno[2,3-d]pyrimidine derivative and is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Mechanism of Action
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate acts as a competitive inhibitor of thymidylate synthase, which leads to a decrease in the production of thymidine, a nucleotide that is essential for DNA synthesis. This inhibition of thymidylate synthase leads to an accumulation of uracil in DNA, which can cause DNA damage and ultimately induce cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has several advantages for lab experiments, including its potent inhibition of thymidylate synthase and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate, including its potential use in combination therapy with other chemotherapeutic agents, its use as a tool in the study of DNA synthesis and repair, and its potential use in the treatment of inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a potent inhibitor of thymidylate synthase and has been extensively studied for its potential use in cancer research. This compound has several advantages for lab experiments, including its potent inhibition of thymidylate synthase and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential toxicity and side effects.
Synthesis Methods
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate is synthesized using a multistep process that involves the reaction of 2-amino-4-methylthiophene-3-carboxylic acid with ethyl acetoacetate to form ethyl 2-amino-4-methylthiophene-3-carboxylate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 5-methyl-3-chloroacetyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate. Finally, the reaction of this intermediate with methyl carbamate yields this compound.
Scientific Research Applications
Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its potential applications in cancer research. Thymidylate synthase is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential use in combination therapy with other chemotherapeutic agents.
properties
Molecular Formula |
C14H16N4O5S |
|---|---|
Molecular Weight |
352.37 g/mol |
IUPAC Name |
ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H16N4O5S/c1-4-23-13(21)10-7(2)9-11(24-10)16-6-18(12(9)20)5-8(19)17-14(22)15-3/h6H,4-5H2,1-3H3,(H2,15,17,19,22) |
InChI Key |
MLNSEXPWCLDHIE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC(=O)NC)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)
![Diethyl 3-methyl-5-[(6-methylpyridin-2-yl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B274953.png)

![Diethyl 3-methyl-5-[(4-methylpiperidine-1-carbothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274958.png)
![Diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274960.png)

![Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B274968.png)

![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274991.png)
![5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(methylcarbamoyl)acetamide](/img/structure/B275017.png)
![2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(phenylcarbamoyl)acetamide](/img/structure/B275021.png)
![methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)